

Application Notes and Protocols for Intraperitoneal Administration of AZD5213

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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

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Abstract

AZD5213 is a potent and selective histamine H3 receptor antagonist and inverse agonist that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders.[1][2][3] While clinical trials have utilized oral administration, preclinical research in rodent models often necessitates intraperitoneal (IP) injection for rapid and systemic delivery. This document provides a detailed protocol for the preparation and intraperitoneal administration of **AZD5213** in a research setting. The following guidelines are based on standard laboratory practices for formulating small molecules for in vivo studies and should be adapted based on empirical solubility and tolerability assessments.

Introduction

AZD5213 acts as an antagonist/inverse agonist at the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][3] By blocking this receptor, **AZD5213** enhances the release of these neurotransmitters, which is the basis for its potential pro-cognitive and wakefulness-promoting effects.[3] Intraperitoneal injection is a common route of administration in preclinical rodent studies, offering a practical alternative to oral gavage or intravenous injection. Proper formulation is critical to ensure the bioavailability and safety of the compound. As specific solubility data for **AZD5213** in various vehicles is not readily available in the public domain, a systematic approach to vehicle selection and preparation is essential.

Data Presentation

A critical step in preparing **AZD5213** for intraperitoneal injection is the selection of an appropriate vehicle that can solubilize the compound without causing significant toxicity to the animal. The following table outlines potential vehicles and key considerations. Researchers should perform solubility tests to determine the optimal vehicle for their specific lot of **AZD5213**.

Vehicle Component	Concentration Range (% v/v)	Purpose	Considerations
Saline (0.9% NaCl)	Quantum satis (q.s.)	Primary vehicle	May not be sufficient for poorly soluble compounds.
Phosphate-Buffered Saline (PBS)	Quantum satis (q.s.)	Buffered primary vehicle	Preferred over saline to maintain physiological pH.
Dimethyl sulfoxide (DMSO)	1-10%	Solubilizing agent	Can be toxic at higher concentrations.
Polyethylene glycol 300/400 (PEG300/400)	10-40%	Co-solvent	Increases solubility; can be viscous.
Tween 80 / Kolliphor EL	1-10%	Surfactant/Emulsifier	Improves solubility and stability of suspensions.
Ethanol	5-10%	Co-solvent	Can cause irritation; use with caution.
Cyclodextrin (e.g., HP- β -CD)	10-40% (w/v)	Complexing agent	Forms inclusion complexes to enhance solubility.

Experimental Protocols

Protocol 1: Vehicle Solubility Screening

Objective: To identify a suitable vehicle for the solubilization of **AZD5213**.

Materials:

- **AZD5213** powder
- Potential vehicle components (see table above)
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath or heat block

Procedure:

- Prepare a series of potential vehicle formulations. For example:
 - Vehicle A: 10% DMSO, 40% PEG300, 50% Saline
 - Vehicle B: 5% Tween 80, 95% PBS
 - Vehicle C: 30% HP- β -CD in sterile water
- Add a pre-weighed amount of **AZD5213** to a microcentrifuge tube to achieve the highest desired final concentration (e.g., 10 mg/mL).
- Add a small volume of the test vehicle to the tube.
- Vortex vigorously for 1-2 minutes.
- If not fully dissolved, gently warm the solution (e.g., to 37°C) and continue to vortex intermittently.
- Observe for complete dissolution. If the compound dissolves, it is soluble at that concentration in the tested vehicle.
- If the compound does not dissolve, consider a lower concentration or a different vehicle composition.

- Once a suitable vehicle is identified, perform a small-scale tolerability study in a few animals to observe for any acute adverse effects of the vehicle itself.

Protocol 2: Preparation of **AZD5213** for Intraperitoneal Injection

Objective: To prepare a sterile solution of **AZD5213** for administration.

Materials:

- **AZD5213** powder
- Selected sterile vehicle
- Sterile vials
- Sterile syringes and needles (25-30 gauge)
- 0.22 µm sterile syringe filter
- Analytical balance
- Vortex mixer

Procedure:

- In a sterile environment (e.g., a laminar flow hood), weigh the required amount of **AZD5213** based on the desired final concentration and volume.
- Aseptically add the calculated volume of the chosen sterile vehicle to the **AZD5213** powder in a sterile vial.
- Vortex the mixture until the **AZD5213** is completely dissolved. Gentle warming may be applied if necessary, as determined during the solubility screening.
- Draw the solution into a sterile syringe.
- Attach a 0.22 µm sterile syringe filter to the syringe.

- Filter the solution into a new sterile vial to ensure sterility. This step is crucial for removing any potential microbial contamination.
- The prepared solution is now ready for administration. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C and protect from light, though stability under these conditions should be validated.[4][5]

Protocol 3: Intraperitoneal Administration in Mice

Objective: To administer the prepared **AZD5213** solution to a mouse via intraperitoneal injection.

Materials:

- Prepared **AZD5213** solution
- Sterile 1 mL syringe with a 25-30 gauge needle
- 70% ethanol swabs
- Appropriate animal restraint device (optional)

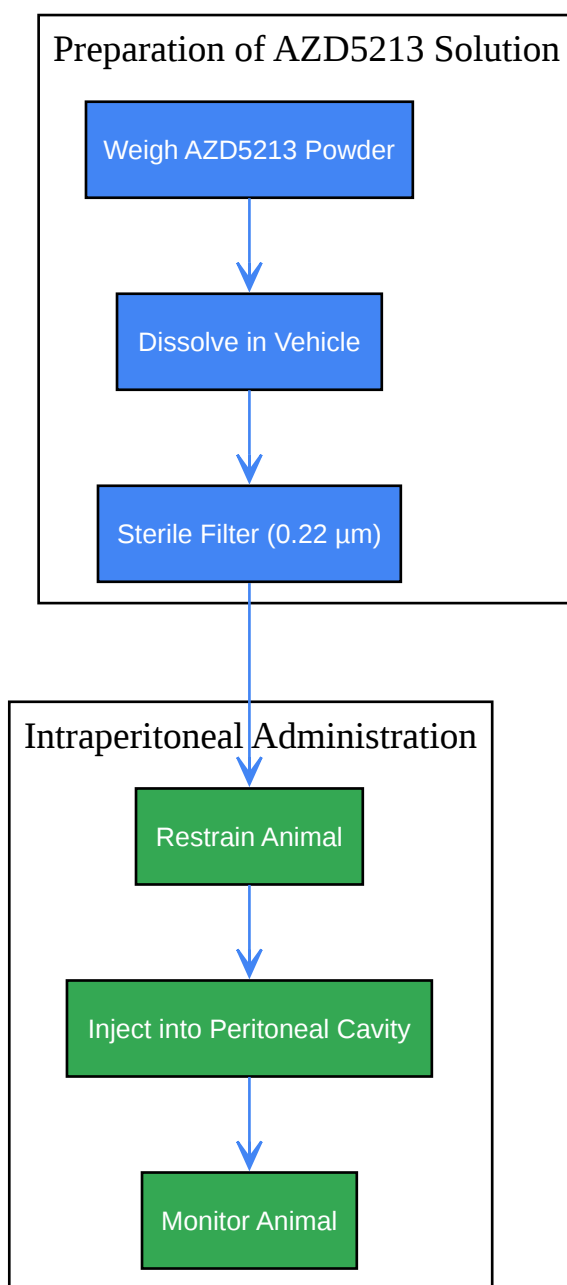
Procedure:

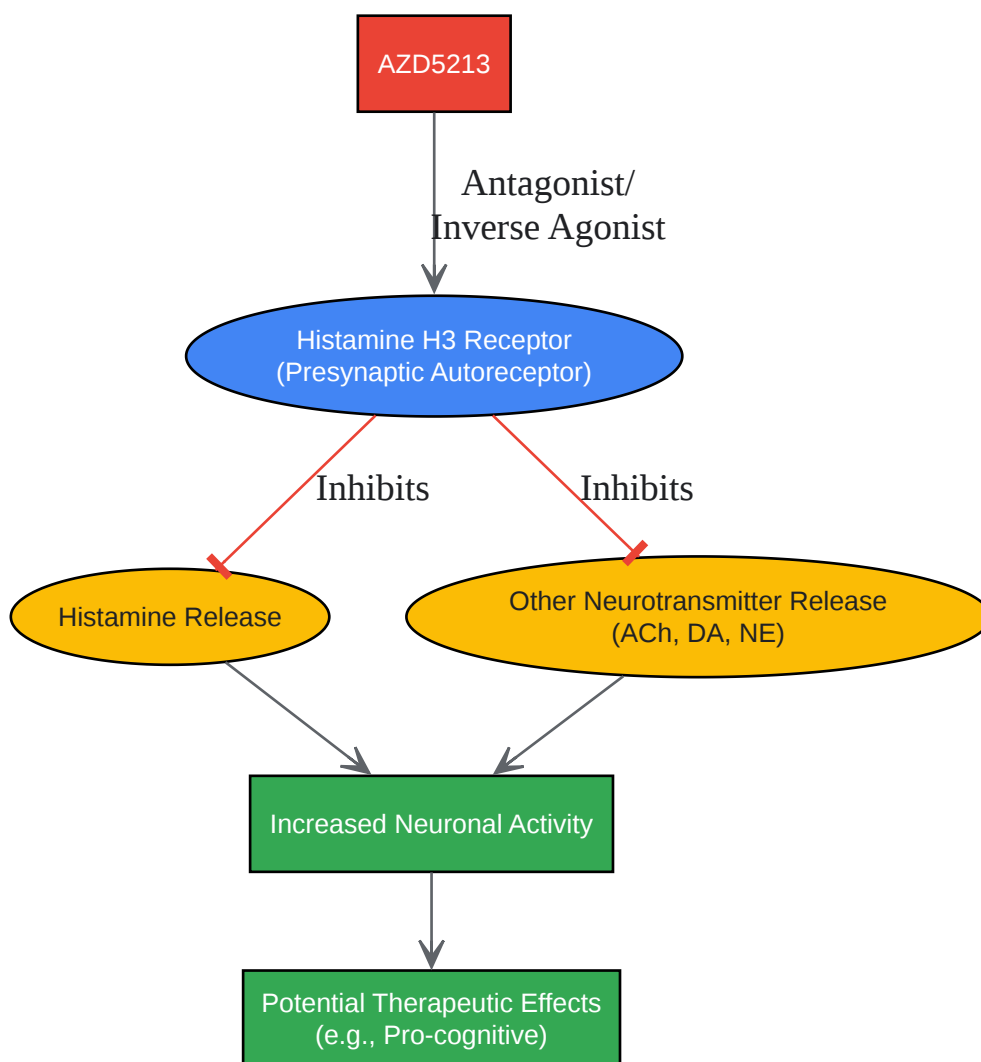
- **Animal Restraint:** Gently restrain the mouse by scruffing the loose skin over its neck and back, ensuring the abdomen is exposed. The animal can be tilted slightly with its head down to move the abdominal organs away from the injection site.
- **Identify Injection Site:** The preferred injection site is the lower right quadrant of the abdomen. This avoids the bladder in the midline and the cecum on the left side.[6][7]
- **Disinfection:** Swab the injection site with a 70% ethanol swab and allow it to air dry.
- **Needle Insertion:** Insert the needle, with the bevel up, at a 15-30 degree angle into the peritoneal cavity.[8]
- **Aspiration:** Gently pull back the plunger to ensure that the needle has not entered a blood vessel (no blood should appear) or an internal organ (no fluid should be aspirated). If blood

or fluid appears, withdraw the needle and start with a fresh syringe and needle at a different site.

- **Injection:** Once proper placement is confirmed, slowly and steadily inject the **AZD5213** solution. The typical injection volume for a mouse is 5-10 mL/kg.[6]
- **Needle Withdrawal:** Smoothly withdraw the needle.
- **Post-injection Monitoring:** Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or unusual posture.

Mandatory Visualizations





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